4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane
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Overview
Description
4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and chlorinating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives. Substitution reactions can result in various substituted spiro compounds .
Scientific Research Applications
4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Uniqueness
4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62471-45-8 |
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Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
4-chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H18ClNO/c1-9(2)8-13-10(12(9)11)6-4-3-5-7-10/h3-8H2,1-2H3 |
InChI Key |
VBOZVCQOPWAIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(N1Cl)CCCCC2)C |
Origin of Product |
United States |
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